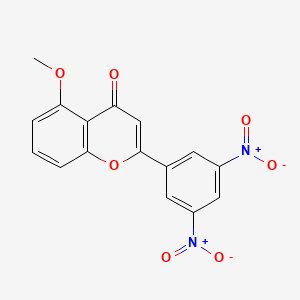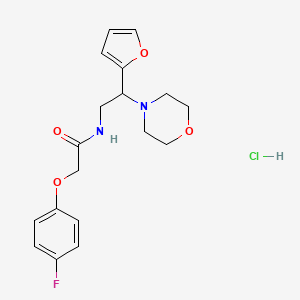![molecular formula C18H27N7 B12620638 5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12620638.png)
5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile is a complex organic compound that belongs to the class of triazolo-naphthyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a naphthyridine core, and is further functionalized with a dimethylamino propyl group and an isopropyl group
Méthodes De Préparation
The synthesis of 5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the triazole ring, which is then fused to the naphthyridine core. The dimethylamino propyl group is introduced through a nucleophilic substitution reaction, while the isopropyl group is added via an alkylation reaction. The final product is obtained after purification through techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of specific bonds and the formation of new products.
Applications De Recherche Scientifique
5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes or receptors. It may also be used in the development of new biochemical assays.
Medicine: Due to its structural features, the compound may exhibit pharmacological properties, making it a potential lead compound for drug discovery. It can be investigated for its effects on various biological pathways and its potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mécanisme D'action
The mechanism of action of 5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism of action depends on the specific application and the biological target involved. Further research is needed to elucidate the detailed molecular interactions and pathways affected by this compound.
Comparaison Avec Des Composés Similaires
5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile can be compared with other similar compounds, such as:
5-{[3-(Dimethylamino)propyl]amino}-9-phenyl-8H-thieno[2’,3’4,5]pyrimido[2,1-a]phthalazin-8-one: This compound shares the dimethylamino propyl group but has a different core structure, leading to distinct chemical and biological properties.
Dimethylaminopropylamine: This simpler compound contains the dimethylamino propyl group and is used in the preparation of surfactants and other derivatives.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a fused ring system, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H27N7 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
5-[3-(dimethylamino)propylamino]-9-propan-2-yl-8,10-dihydro-7H-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile |
InChI |
InChI=1S/C18H27N7/c1-13(2)24-9-6-14-15(10-19)17(20-7-5-8-23(3)4)25-12-21-22-18(25)16(14)11-24/h12-13,20H,5-9,11H2,1-4H3 |
Clé InChI |
JDEHHDRFZLZUBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2=C(C1)C3=NN=CN3C(=C2C#N)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)

![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)

![2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine](/img/structure/B12620598.png)

![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate](/img/structure/B12620608.png)

![1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12620621.png)

![(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12620631.png)
